(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
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Overview
Description
(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno-pyrazole core with various substituents, making it a subject of interest for researchers in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-one with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromeno-pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-benzylidene-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine: Lacks the 8-methyl substituent.
N-benzylidene-8-methyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine: Lacks the 2-phenyl substituent.
N-benzylidene-8-methyl-2-phenylchromeno[2,3-c]pyrazol-3-amine: Lacks the 2,4-dihydro substitution.
Uniqueness
(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 8-methyl and 2-phenyl groups, along with the (E)-configuration, contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)-1-phenylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-17-9-8-12-19-15-21-23(25-16-18-10-4-2-5-11-18)27(20-13-6-3-7-14-20)26-24(21)28-22(17)19/h2-14,16H,15H2,1H3/b25-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMAGPOJUWFHS-PCLIKHOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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